Rebeccamycin - 93908-02-2

Rebeccamycin

Catalog Number: EVT-279844
CAS Number: 93908-02-2
Molecular Formula: C27H21Cl2N3O7
Molecular Weight: 570.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebeccamycin is a yellow crystalline indolocarbazole antibiotic originally isolated from the actinomycete strain Saccharothrix aerocolonigenes, formerly known as Nocardia aerocolonigenes []. This potent natural product has garnered significant attention due to its diverse biological activities, primarily its antitumor and neuroprotective properties. As a DNA-binding agent, rebeccamycin exhibits inhibitory activity towards both topoisomerase I and II, enzymes essential for DNA replication and transcription [, , , ]. It accomplishes this by stabilizing the topoisomerase I-DNA cleavable complex, ultimately inhibiting the religation of DNA strands and leading to cell death []. Although promising, the poor water solubility of rebeccamycin has limited its clinical development [, ].

Future Directions
  • Development of Water-Soluble Analogs: Overcoming the solubility issue is crucial for advancing rebeccamycin towards clinical applications. This can be achieved through chemical modifications or formulation strategies [, ].
  • Elucidation of Structure-Activity Relationships: Continued investigation of the relationship between the structure of rebeccamycin analogs and their biological activity is essential for developing more potent and selective topoisomerase I inhibitors [, , , ].
  • Exploration of Drug Delivery Systems: Utilizing nanotechnology and drug delivery systems may enhance the bioavailability and therapeutic efficacy of rebeccamycin and its analogs [].
  • Investigation of Alternative Molecular Targets: While topoisomerase I is a primary target, exploring other potential cellular targets of rebeccamycin could uncover novel therapeutic applications [, ].
  • Combinatorial Biosynthesis: Utilizing the biosynthetic machinery of rebeccamycin-producing microorganisms can lead to the generation of novel analogs with improved pharmacological properties [, , ].

Bromorebeccamycin

Compound Description: Bromorebeccamycin is a halogenated indolocarbazole alkaloid that is structurally similar to rebeccamycin, with the key difference being the replacement of the two chlorine atoms in rebeccamycin with two bromine atoms. It exhibits similar potency and activity against P388 leukemia in murine models. [, ]

NSC 655649

Compound Description: NSC 655649 (1,11-dichloro-6-[2-(diethylamino)ethyl]-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo-[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione) is a water-soluble semi-synthetic analog of rebeccamycin. It demonstrates potent inhibition against both topoisomerase I and II, showing promising antitumor activity. [] This compound is also known as rebeccamycin analog. [, , , ]

Relevance: NSC 655649 is a key analog of rebeccamycin developed to overcome the limitations of rebeccamycin’s poor water solubility, making it more suitable for clinical development. The addition of a diethylaminoethyl group to the indolocarbazole core enhances topoisomerase II inhibitory activity, signifying the impact of structural modifications on the biological target. []

Daunorubicin

Compound Description: Daunorubicin is an anthracycline antibiotic known for its potent antitumor activity. It functions as a DNA intercalator and inhibits topoisomerase II, ultimately leading to DNA damage and cell death. []

Relevance: Although structurally dissimilar to rebeccamycin, daunorubicin serves as a reference compound in studies investigating the impact of DNA damage on intestinal epithelial barrier function. Both daunorubicin and rebeccamycin enhance barrier function by inducing claudin-5 expression and activating checkpoint kinase 1 (Chk1). [] This suggests a potential shared mechanism for enhancing intestinal barrier integrity despite differences in their structures and primary targets.

11,11′-Dichlorochromopyrrolic Acid

Compound Description: 11,11′-Dichlorochromopyrrolic acid is a key intermediate in the biosynthesis of rebeccamycin. It is formed by the condensation of two molecules of chloroindolepyruvic acid. [, , ]

Relevance: This compound provides insights into the biosynthetic pathway of rebeccamycin. The identification of 11,11′-dichlorochromopyrrolic acid as an intermediate elucidates the step-wise construction of the indolocarbazole core. Disruption of genes involved in its formation (like rebP) leads to the accumulation of this intermediate and abolishes rebeccamycin production, confirming its essential role in the biosynthetic process. []

Staurosporine

Compound Description: Staurosporine is a natural indolocarbazole alkaloid isolated from Streptomyces sp. It acts as a potent inhibitor of various protein kinases, including protein kinase C (PKC), and exhibits a broad spectrum of biological activities. [, , , , ]

Relevance: Staurosporine shares a structural similarity with rebeccamycin in the indolocarbazole core but differs in the substituents and the lack of a chlorine atom at the C-7 position. [, ] Comparative analysis of the biosynthetic pathways of rebeccamycin and staurosporine revealed that the presence or absence of specific enzymes, like RebC and StaC, determines the oxidation state at the C-7 position and consequently leads to the production of either rebeccamycin or staurosporine. [, , ]

NB-506

Compound Description: NB-506 is a synthetic analog of rebeccamycin that acts as a potent inhibitor of topoisomerase I. It exhibits promising antitumor activity and is currently undergoing clinical trials. [, , ]

Relevance: NB-506 represents a successful outcome of rebeccamycin analog development. Like NSC 655649, it demonstrates improved pharmacological properties compared to rebeccamycin, making it more suitable for clinical use. Its potent topoisomerase I inhibitory activity highlights the therapeutic potential of targeting this enzyme in cancer treatment. [, , ]

ED-110

Compound Description: ED-110 is a synthetic indolocarbazole derivative that acts as a potent topoisomerase I inhibitor, similar to rebeccamycin and NB-506. []

Relevance: ED-110 belongs to the same class of topoisomerase I inhibitors as rebeccamycin and highlights the importance of the indolocarbazole scaffold for this biological activity. The inclusion of ED-110 in studies investigating the mechanism of topoisomerase I inhibition by indolocarbazoles further emphasizes the relevance of this class of compounds in developing novel anticancer agents. []

K252c

Compound Description: K252c is a staurosporine analog and a potent inhibitor of protein kinase C (PKC). It is structurally similar to staurosporine, sharing the indolocarbazole core. [, ]

Relevance: K252c, along with staurosporine, serves as a reference compound when investigating the structure-activity relationships of rebeccamycin analogs. [, ] The differences in their biological activities highlight the impact of even minor structural variations on target specificity.

Arcyriaflavin A

Compound Description: Arcyriaflavin A is an indolocarbazole natural product and a biosynthetic precursor of staurosporine. It differs from rebeccamycin in the oxidation state of the C-7 carbon. [, , ]

Relevance: Arcyriaflavin A is a key intermediate in the staurosporine biosynthetic pathway and sheds light on the divergence point between the staurosporine and rebeccamycin pathways. [, , ] Despite sharing a common precursor, the presence of different enzymes like StaC and RebC directs the biosynthetic pathway towards either arcyriaflavin A (and subsequently staurosporine) or rebeccamycin.

7-Hydroxy-K252c

Compound Description: 7-Hydroxy-K252c is an indolocarbazole compound that is structurally similar to K252c, with the addition of a hydroxyl group at the C-7 position. []

3,9-Difluoro-1,11-Didechloro-4′-Demethyl Rebeccamycin

Compound Description: 3,9-Difluoro-1,11-didechloro-4′-demethyl rebeccamycin is a synthetic analog of rebeccamycin that bears fluorine atoms at the 3 and 9 positions, chlorine atoms at the 1 and 11 positions, and lacks a methyl group at the 4′ position of the sugar moiety. []

Classification

Rebeccamycin is classified as an antitumor agent and is recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells.

Synthesis Analysis

The synthesis of rebeccamycin has been extensively studied, with various methods developed to produce this compound and its analogs. One notable synthetic route involves the condensation of a glycosylated 7-chloroindole-3-acetamide with methyl 2-oxo-4-phenylbutanoate, yielding rebeccamycin in a multi-step process.

Key Steps in Synthesis

  1. Starting Materials: The synthesis typically begins with 7-chloroindole, which undergoes several transformations.
  2. Yield: A reported yield for one synthetic pathway is approximately 26% after four steps, indicating moderate efficiency .
  3. Modification: Researchers have explored various modifications at the imide moiety and carbohydrate moiety to enhance biological activity and reduce toxicity .
Molecular Structure Analysis

Rebeccamycin features a unique molecular structure characterized by a fused indole and carbazole framework.

Structural Features

  • Core Structure: The indolocarbazole core is essential for its biological activity, providing a planar structure conducive to intercalation with DNA.
  • Chlorine Atom: The presence of a chlorine atom at the 7-position enhances its reactivity and interaction with biological targets.
  • Glycosylation: The glycosylated portion contributes to solubility and cellular uptake, making it more effective as an antitumor agent.

Data and Analyses

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within rebeccamycin, revealing critical interactions that facilitate its mechanism of action against cancer cells.

Chemical Reactions Analysis

Rebeccamycin participates in several chemical reactions that underscore its biological activity.

Key Reactions

  1. DNA Intercalation: Rebeccamycin intercalates between DNA base pairs, disrupting normal DNA function.
  2. Topoisomerase Inhibition: It inhibits the action of DNA topoisomerase I by stabilizing the cleavable complex formed during DNA replication, leading to double-strand breaks.
  3. Metabolic Transformations: Various analogs have been synthesized to study their metabolic pathways and how structural changes affect their pharmacodynamics .
Mechanism of Action

The mechanism through which rebeccamycin exerts its antitumor effects primarily involves the inhibition of DNA topoisomerase I.

Detailed Mechanism

  • Intercalation: By inserting itself between DNA bases, rebeccamycin alters the topology of the DNA helix.
  • Enzyme Interaction: It binds to the topoisomerase I-DNA complex, preventing the enzyme from relegating the cleaved DNA strands.
  • Cell Cycle Arrest: This interference leads to cell cycle arrest at the S phase, ultimately triggering apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Rebeccamycin possesses distinct physical and chemical properties that influence its behavior in biological systems.

Applications

Rebeccamycin has significant applications in scientific research, particularly in cancer therapy development.

Key Applications

  1. Antitumor Research: Used extensively in studies targeting various cancers due to its potent cytotoxic effects.
  2. Drug Development: Analogues of rebeccamycin are being explored for improved efficacy and reduced side effects.
  3. Mechanistic Studies: Serves as a model compound for investigating DNA-interactive agents and their mechanisms of action .
Biosynthetic Pathways and Genetic Regulation

Enzymatic Assembly of the Indolocarbazole Core in Lechevalieria aerocolonigenes

The indolocarbazole core of rebeccamycin is assembled through a conserved biochemical pathway initiated by the regioselective chlorination of L-tryptophan. Two molecules of 7-chloro-L-tryptophan undergo oxidative dimerization to form chromopyrrolic acid (CPA), a pivotal intermediate. This process is mediated by the flavin-dependent L-amino acid oxidase RebO and the chromopyrrolic acid synthase RebD. RebO catalyzes the oxidation of 7-chloro-L-tryptophan to imine and ketoacid intermediates, while RebD facilitates the coupling of these intermediates through a series of decarboxylative condensations and radical-mediated C–C bond formations. The product, 11,11′-dichlorochromopyrrolic acid (DCCA), features the characteristic bis-indole scaffold essential for subsequent structural elaboration [1] [2].

Table 1: Key Enzymes in Rebeccamycin Core Assembly

EnzymeFunctionCofactorProduct
RebOL-amino acid oxidaseFAD7-Chloroindole-3-pyruvate
RebDChromopyrrolic acid synthaseNone11,11′-Dichlorochromopyrrolic acid
RebPCytochrome P450HemeAglycone oxidation
RebCFAD-dependent monooxygenaseFADRearomatization to indolocarbazole

Role of reb Gene Cluster in Rebeccamycin Biosynthesis

The 26.1 kb reb gene cluster (Lechevalieria aerocolonigenes ATCC 39243) comprises 14 open reading frames organized into three functional modules: halogenation, aglycone assembly, and glycosylation/tailoring (Figure 1). Core biosynthetic genes include rebH (tryptophan halogenase), rebO (L-amino acid oxidase), rebD (chromopyrrolic acid synthase), rebP (cytochrome P450), rebC (FAD-dependent monooxygenase), rebG (N-glycosyltransferase), and rebM (O-methyltransferase). The cluster also encodes auxiliary proteins: rebF (flavin reductase) supplies reduced FAD to RebH, while rebR and rebT are putative regulatory and transporter proteins, respectively. Heterologous expression of the cluster in Streptomyces lividans confirmed its sufficiency for rebeccamycin production, and targeted gene knockouts (e.g., ΔrebD) abolished indolocarbazole formation, validating essential roles [3] [6].

Functional Characterization of RebO as an L-Amino Acid Oxidase

RebO (51.9 kDa monomer) functions as a homodimer (101 kDa) with noncovalently bound FAD. It exhibits strict regiospecificity for L-tryptophan derivatives, oxidizing substrates at the α-carbon position. Kinetic analyses reveal a pronounced preference for 7-chloro-L-tryptophan (kcat/KM = 2.4 × 104 M−1s−1) over unmodified L-tryptophan (57-fold lower efficiency). The enzyme generates hydrogen peroxide as a byproduct during reoxidation by molecular oxygen. Despite its substrate selectivity, RebO displays limited flexibility toward unnatural analogs (e.g., 5-fluoro-L-tryptophan), enabling semisynthetic diversification of indolocarbazole scaffolds. Structural modeling suggests its catalytic mechanism resembles mammalian L-amino acid oxidases, though it possesses unique substrate-binding residues accommodating halogenated indole rings [1] [2] [5].

Table 2: Kinetic Parameters of RebO for Tryptophan Substrates

SubstrateKM (μM)kcat (s−1)kcat/KM (M−1s−1)
7-Chloro-L-tryptophan58 ± 51.4 ± 0.124,100
L-Tryptophan310 ± 300.19 ± 0.02613
5-Fluoro-L-tryptophan195 ± 200.27 ± 0.031,385

Halogenation Mechanisms in 7-Chloro-L-Tryptophan Incorporation

Chlorine incorporation precedes indolocarbazole dimerization and is mediated by the two-component system RebH/RebF. RebH is an FADH2-dependent tryptophan-7-halogenase requiring reduced flavin supplied by RebF, an NADH-dependent flavin reductase. In vitro, RebF reduces FAD to FADH2, which diffuses to RebH. RebH then activates molecular oxygen, forming a transient hypohalite species (Cl+) that electrophilically attacks L-tryptophan’s C7 position. This system demonstrates robust activity (kcat = 1.4 min−1 in air), with catalytic efficiency increasing 10-fold under low-oxygen conditions. RebH also accepts bromide, yielding 7-bromotryptophan. The halogenase’s regioselectivity is absolute; no other tryptophan positions are modified [3] [7].

Table 3: RebF/RebH Halogenase Activity Under Varying Conditions

ConditionCofactorskcat (min−1)Product Yield
Standard (air-saturated)NADH, FAD, Cl, O21.47-Chloro-L-tryptophan
Low O2NADH, FAD, Cl>147-Chloro-L-tryptophan
Br substitutionNADH, FAD, Br, O20.97-Bromo-L-tryptophan

Regulatory Networks Controlling Secondary Metabolite Production in Actinomycetes

Actinomycetes employ complex regulatory hierarchies to control antibiotic biosynthesis. While the reb cluster lacks a dedicated pathway-specific regulator, its expression is governed by pleiotropic regulators responsive to physiological and environmental cues. In Lechevalieria, proposed regulators include RebR (encoded within the cluster) and global nitrogen/carbon regulators (e.g., GlnR). Nutrient depletion (e.g., phosphate limitation) often triggers secondary metabolism. Additionally, coculture with competing microorganisms mimics ecological interactions and potently upregulates "cryptic" clusters. For example, coculturing Streptomyces with fungi or other bacteria induces silent biosynthetic pathways via interspecies signaling. Genetic strategies like promoter engineering or heterologous expression in optimized hosts (e.g., S. albus) further enhance rebeccamycin yields by bypassing native repression [3] [8].

Table 4: Strategies to Activate Rebeccamycin Biosynthesis

StrategyMechanismEffect on Production
Coculture with competitorsMicrobial interaction signalsInduces cryptic clusters
Nutrient limitation (e.g., phosphate)Relieves carbon catabolite repressionUpregulates antibiotic synthesis
Heterologous expressionBypasses host-specific repressionFunctional cluster expression
CRISPR/Cas9 promoter insertionStrong constitutive promotersOvercomes regulatory bottlenecks

Properties

CAS Number

93908-02-2

Product Name

Rebeccamycin

IUPAC Name

5,21-dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C27H21Cl2N3O7

Molecular Weight

570.4 g/mol

InChI

InChI=1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)

InChI Key

QEHOIJJIZXRMAN-UHFFFAOYSA-N

SMILES

COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO

Solubility

Soluble in DMSO

Synonyms

BRN 4732638
NSC 359079
rebeccamycin

Canonical SMILES

COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO

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